Nemorubicin

Vue d'ensemble

Description

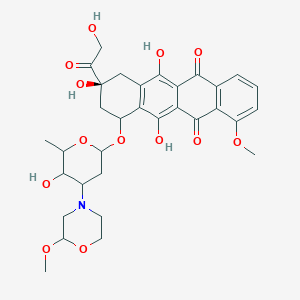

Nemorubicin is a derivative of doxorubicin, a DNA-intercalator, topoisomerase, and RNA synthesis inhibitor . It was developed with the aim of creating doxorubicin analogues capable of circumventing chemoresistance, particularly multi-drug resistance .

Synthesis Analysis

Nemorubicin is a 3’-deamino-3’ [2- (S)-methoxy-4-morpholinyl] derivative of doxorubicin . It was synthesized in the early 1990s by the Farmitalia CarloErba Research Center in Italy . The synthesis of novel PNU-159682 derivatives, a highly potent secondary metabolite of nemorubicin, and the subsequent linker drugs have been described .

Molecular Structure Analysis

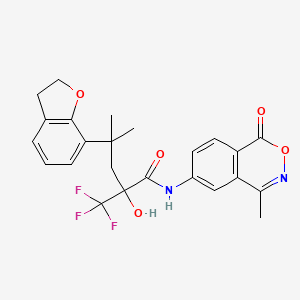

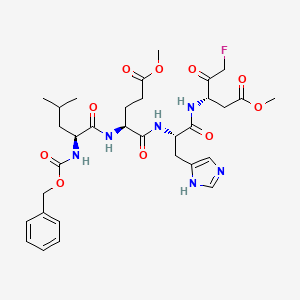

The molecular formula of Nemorubicin is C32H37NO13 . Its molecular weight is 643.6 g/mol . The structure of Nemorubicin includes a methoxymorpholinyl group at position 3’ of the sugar moiety .

Chemical Reactions Analysis

Nemorubicin is metabolized via the P450 CYP3A enzyme to an extremely cytotoxic derivative . The synthesis of novel PNU-159682 derivatives and the subsequent linker drugs have been described, along with the corresponding biological evaluations of the small molecules and ADCs .

Applications De Recherche Scientifique

Combination Therapy with Cisplatin

Nemorubicin has been studied in combination with cisplatin for treating patients with unresectable hepatocellular carcinoma . The study aimed to determine the maximum tolerated dose, safety, pharmacokinetic profiles, CYP3A4 activity, and antitumor activity of the combination regimen .

Overcoming Anthracyclines Resistance

Preclinical data showed that nemorubicin, although structurally related to doxorubicin, overcomes anthracyclines resistance . This makes it a potential candidate for treating cancers that have developed resistance to anthracyclines .

Novel Mechanism of Action

Nemorubicin has a novel mechanism of action that involves the nucleotide excision repair (NER) system . This provides the rationale for clinical combination studies of nemorubicin with platinum derivatives or alkylating agents .

Absence of Cardiotoxicity

Unlike doxorubicin, nemorubicin is not cardiotoxic . This makes it a safer alternative for patients who are at risk of developing heart-related side effects from chemotherapy .

Treatment of Metastatic Tumors

Nemorubicin’s versatility shines in its extensive applications, especially in managing metastatic tumors . Its efficacy has been notably impactful in this area .

Mécanisme D'action

Target of Action

Nemorubicin primarily targets Topoisomerase I , a critical enzyme responsible for DNA replication and repair during cell division . It also interacts with the Nucleotide Excision Repair (NER) system , which is involved in mediating the cytotoxic activity of nemorubicin .

Mode of Action

Nemorubicin, although structurally related to doxorubicin, has a unique mode of action . It induces DNA strand breaks primarily through topoisomerase-I cleavage . In addition, it is active in cells resistant to topoisomerase II inhibitors . Nemorubicin and its metabolite have a mechanism of action that involves the NER system .

Biochemical Pathways

Nemorubicin affects the biochemical pathways associated with DNA replication and repair. It interferes with the process by stabilizing the temporary DNA breaks induced by topoisomerase II . This interference results in persistent DNA damage, triggering cell cycle arrest and ultimately leading to apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

Nemorubicin is metabolized via the P450 CYP3A enzyme to an extremely cytotoxic derivative . This metabolite, known as PNU-159682, is hundreds of times more cytotoxic than the parent compound and binds covalently to DNA .

Result of Action

The result of nemorubicin’s action is the induction of DNA strand breaks, cell cycle arrest, and apoptosis in cancer cells . It shows a broad spectrum of antitumor activity and is up to 150 times more potent than doxorubicin in in vivo models .

Action Environment

The action of nemorubicin is influenced by the presence of the NER system in cells . It is more cytotoxic in NER proficient cells than in deficient cells . This suggests that the cellular environment and the presence of specific repair systems can influence the efficacy of nemorubicin.

Safety and Hazards

Orientations Futures

Nemorubicin is currently being tested in clinical trials as a single agent or in combination with cisplatin . More than eighty ADCs have been investigated in different clinical stages from approximately six hundred clinical trials to date . Future directions of ADCs, including Nemorubicin, are being explored .

Propriétés

IUPAC Name |

(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-4-[(2S)-2-methoxymorpholin-4-yl]-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO13/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3/t14-,17-,19-,21-,22-,27+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMCWCONSULRHO-UHQPFXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOC(C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCO[C@@H](C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057619 | |

| Record name | Nemorubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nemorubicin | |

CAS RN |

108852-90-0 | |

| Record name | Nemorubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108852-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nemorubicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108852900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemorubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S,10S)-6,8,11-trihydroxy-10-(((2R,4S,5S,6S)-5-hydroxy-4-((S)-2-methoxymorpholino)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEMORUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7618O47BQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Unlike typical anthracyclines, which primarily target topoisomerase IIα, Nemorubicin acts as a topoisomerase I inhibitor. [] It induces DNA strand breaks through topoisomerase I cleavage and requires a functional Nucleotide Excision Repair (NER) system for its cytotoxic effect. [, ] This dependence on NER for cytotoxicity is unusual as most DNA-damaging drugs show resistance in the presence of high NER activity. [] Interestingly, Nemorubicin-resistant cells demonstrate collateral sensitivity to platinum derivatives and alkylating agents, suggesting a synergistic potential for combination therapies. [, ]

A: Research shows that Nemorubicin is more cytotoxic in NER-proficient cells than in NER-deficient cells. [] This suggests that the NER pathway is not involved in repairing Nemorubicin-induced DNA damage but rather plays a role in converting the drug or its metabolites into a cytotoxic form. [] Nemorubicin-resistant cells often exhibit NER deficiency, particularly in the XPG gene, further supporting the critical role of NER in its activity. []

A: While the provided research papers do not explicitly state the molecular formula and weight of Nemorubicin, they highlight its structural similarity to Doxorubicin with a key modification: the amino nitrogen of the daunosamine unit is incorporated into a methoxymorpholinyl ring. [] This modification contributes to the distinct pharmacological properties of Nemorubicin.

ANone: The provided research papers focus on the pharmacological aspects of Nemorubicin and do not provide information regarding its material compatibility and stability under various conditions.

ANone: As a DNA-damaging agent, Nemorubicin itself does not exhibit catalytic properties. Its mechanism involves binding to DNA and disrupting cellular processes, ultimately leading to cell death.

ANone: The provided research papers primarily focus on experimental studies to characterize Nemorubicin's activity, and there's limited information on computational modeling approaches used in its development.

A: The methoxymorpholinyl moiety at position 3' of the sugar moiety is crucial for Nemorubicin's unique activity and distinguishes it from Doxorubicin. [] This modification contributes to its reduced cardiotoxicity, enhanced cytotoxicity against multidrug-resistant tumor cells, and altered mechanism of action involving NER. [] Studies on PNU-159682, a potent metabolite of Nemorubicin, further highlight the significance of the aminosugar and its amino nitrogen in DNA alkylation and formation of virtual cross-links with DNA. [, ]

A: Researchers have explored incorporating Nemorubicin hydrochloride into microsphere systems, specifically hydrogel microspheres with modified sulfonate groups. [, ] This encapsulation strategy aims to improve the drug's stability and delivery to tumor sites, particularly for locoregional treatment through techniques like chemoembolization. [, ]

ANone: The provided research papers primarily focus on the pharmacological and pre-clinical aspects of Nemorubicin. Information about specific SHE regulations and compliance is not discussed.

A: PNU-159682, a major metabolite of Nemorubicin generated by CYP3A4 in the liver, exhibits significantly higher cytotoxicity than the parent drug, both in vitro and in vivo. [, , ] This metabolite is a key contributor to Nemorubicin's potent antitumor activity, and its formation helps explain the drug's increased potency in vivo compared to in vitro settings. [, ]

A: Nemorubicin has shown promising antitumor activity in various preclinical models, including disseminated murine L1210 leukemia and MX-1 human mammary carcinoma xenografts. [] It demonstrates efficacy against multidrug-resistant tumor models and those resistant to platinum derivatives, alkylating agents, and topoisomerase I and II inhibitors. [] These findings support its potential as a therapeutic agent for various cancer types, particularly hepatocellular carcinoma. [, ]

A: Nemorubicin has been evaluated in Phase I/II clinical trials as a single agent and in combination with Cisplatin for the treatment of hepatocellular carcinoma (HCC). [, , , ] Results from these trials suggest that Nemorubicin administered via intrahepatic artery infusion is well-tolerated and shows promising efficacy in HCC patients. [, , , ] Observed responses include complete and partial responses, as well as disease stabilization. [, ] Ongoing trials aim to further investigate its potential in combination therapies for HCC. [, ]

A: A key mechanism of resistance to Nemorubicin involves the downregulation or deficiency of the NER pathway, particularly the XPG gene. [] Nemorubicin-resistant cells often exhibit reduced XPG expression, leading to decreased sensitivity to the drug. [] Interestingly, these resistant cells show increased sensitivity to UV irradiation and other DNA-damaging agents like platinum derivatives and alkylating agents, suggesting a potential for exploiting these sensitivities in combination therapies. [, ]

ANone: The provided research papers do not delve into specific biomarkers for predicting Nemorubicin efficacy or monitoring treatment response.

A: Various analytical techniques, including HPLC (High-Performance Liquid Chromatography) with fluorometric or visible detection, and tandem mass spectrometry, have been used to study Nemorubicin's metabolism and identify its metabolites. [] These methods enable researchers to characterize the drug's pharmacokinetic properties, including its conversion to the active metabolite PNU-159682. []

ANone: The provided research focuses on the pharmacological and clinical aspects of Nemorubicin and does not provide details regarding its environmental impact or degradation pathways.

ANone: The provided research papers do not provide specific details about Nemorubicin's dissolution rate or solubility in various media.

ANone: The provided research papers focus on the experimental findings related to Nemorubicin's activity and metabolism, and details about the validation of specific analytical methods used are not extensively discussed.

ANone: Information about quality control measures and assurance practices for Nemorubicin is not included in the provided research papers.

ANone: The provided research papers focus on the direct antitumor effects of Nemorubicin and its metabolites, with limited information on its potential immunogenicity or impact on immunological responses.

A: Although one study mentions that PNU-159682, a metabolite of Nemorubicin, is not a P-glycoprotein (P-gp) substrate [], the research papers generally do not discuss Nemorubicin's interactions with drug transporters in detail.

ANone: The provided research primarily focuses on the pharmacological properties and clinical potential of Nemorubicin. Information about its biocompatibility and biodegradability is not included.

A: While the provided research papers do not directly compare Nemorubicin with alternative compounds, they highlight its advantages over Doxorubicin, particularly its reduced cardiotoxicity and efficacy against multidrug-resistant tumors. [, , ] This positions Nemorubicin as a potential alternative to conventional anthracyclines, especially in cases where resistance or cardiotoxicity is a concern.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid](/img/structure/B1684383.png)

![4-[4-(2-Adamantylcarbamoyl)-5-Tert-Butyl-Pyrazol-1-Yl]benzoic Acid](/img/structure/B1684384.png)

![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)

![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)

![2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1684406.png)